![molecular formula C19H22O B12529692 [6-(Benzyloxy)hex-2-en-1-yl]benzene CAS No. 654068-35-6](/img/structure/B12529692.png)
[6-(Benzyloxy)hex-2-en-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Benzyloxy)hex-2-en-1-yl]benzene is an organic compound characterized by a benzene ring attached to a hex-2-en-1-yl chain, which is further substituted with a benzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Benzyloxy)hex-2-en-1-yl]benzene typically involves the following steps:
Formation of the Hex-2-en-1-yl Chain: This can be achieved through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an alcohol in the presence of a base.
Coupling with Benzene: The final step involves coupling the hex-2-en-1-yl chain with benzene, which can be achieved through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [6-(Benzyloxy)hex-2-en-1-yl]benzene can undergo oxidation reactions, where the benzyloxy group is oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to form a saturated hexyl chain, resulting in [6-(Benzyloxy)hexyl]benzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated hexyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
[6-(Benzyloxy)hex-2-en-1-yl]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [6-(Benzyloxy)hex-2-en-1-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the hex-2-en-1-yl chain provides hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
[6-(Methoxy)hex-2-en-1-yl]benzene: Similar structure but with a methoxy group instead of a benzyloxy group.
[6-(Ethoxy)hex-2-en-1-yl]benzene: Similar structure but with an ethoxy group instead of a benzyloxy group.
[6-(Phenoxy)hex-2-en-1-yl]benzene: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
[6-(Benzyloxy)hex-2-en-1-yl]benzene is unique due to the presence of the benzyloxy group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
654068-35-6 |
|---|---|
Fórmula molecular |
C19H22O |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
6-phenylhex-4-enoxymethylbenzene |
InChI |
InChI=1S/C19H22O/c1(5-11-18-12-6-3-7-13-18)2-10-16-20-17-19-14-8-4-9-15-19/h1,3-9,12-15H,2,10-11,16-17H2 |
Clave InChI |
YCJLYQUUILUVHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC=CCCCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


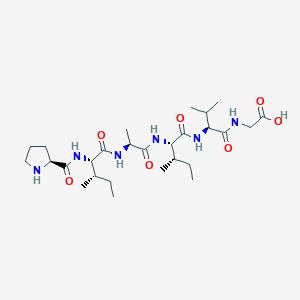
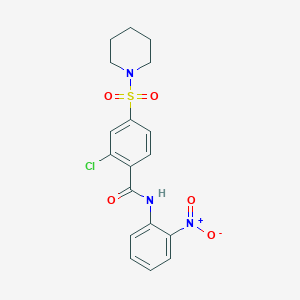
![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12529645.png)


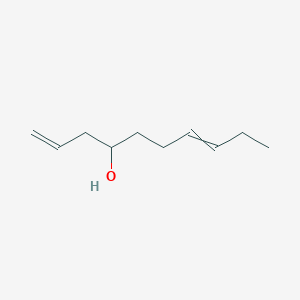

![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
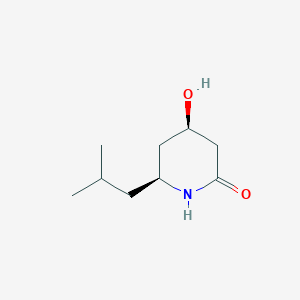
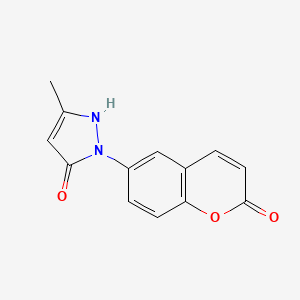
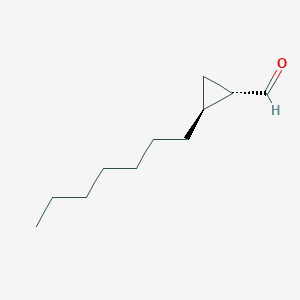
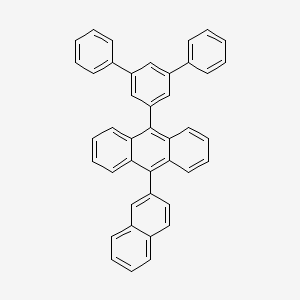
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
